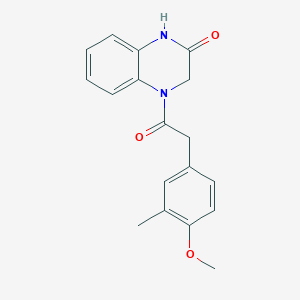

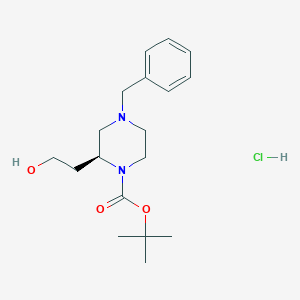

4-(2-(4-methoxy-3-methylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(2-(4-methoxy-3-methylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one, commonly known as DMQX, is a chemical compound that belongs to the quinoxaline family. It is a potent antagonist of the ionotropic glutamate receptors, specifically the AMPA receptors. DMQX has been extensively studied for its potential therapeutic applications in various neurological disorders.

科学的研究の応用

Antitumor Applications

Quinoxaline derivatives, such as 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, have shown promising results as antitumor agents. These compounds exhibit potent antiproliferative activity against a wide range of human tumor cell lines, including low to sub-nanomolar GI50 values. Mechanistic studies have revealed their ability to inhibit tumor cell proliferation, induce apoptosis, and disrupt tumor vasculature, positioning them as novel tubulin-binding tumor-vascular disrupting agents (Mu-Tian Cui et al., 2017).

Antimicrobial Applications

New 2-acetyl and 2-benzoyl quinoxaline 1,4-di-N-oxide derivatives have been synthesized and evaluated for their in vitro antituberculosis activity. Some derivatives demonstrated good antitubercular activity with EC90/MIC values between 0.80 and 4.29, showcasing the potential of quinoxaline derivatives in developing new compounds with enhanced activity against Mycobacterium tuberculosis (Andrés Jaso et al., 2003).

Corrosion Inhibition

Quinoxalines have also been investigated for their corrosion inhibition properties. For instance, quantum chemical calculations on quinoxaline compounds have elucidated the relationship between molecular structure and their efficiency as corrosion inhibitors for copper in nitric acid media. Theoretical results align well with experimental data, providing insights into designing effective corrosion inhibitors (A. Zarrouk et al., 2014).

Antioxidant Properties

Research has explored the antioxidant capacity of phenolic compounds present in smoke flavourings, including methoxyphenols. These studies, employing various analytical methods, have shown that methoxyphenols possess significant antioxidant activity, highlighting their potential utility in food preservation and health-related applications (R. Bortolomeazzi et al., 2007).

Synthesis and Mechanistic Insights

The synthesis and study of quinoxaline derivatives have provided valuable mechanistic insights into their biological activities. For instance, the synthesis of water-soluble isoindoloquinoxalin imines has demonstrated potent antiproliferative activity against cancer cell lines, with effects on cell cycle progression and apoptosis induction. These studies contribute to our understanding of the molecular mechanisms underlying the therapeutic potential of quinoxaline derivatives (B. Parrino et al., 2015).

特性

IUPAC Name |

4-[2-(4-methoxy-3-methylphenyl)acetyl]-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-12-9-13(7-8-16(12)23-2)10-18(22)20-11-17(21)19-14-5-3-4-6-15(14)20/h3-9H,10-11H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEKJWJNMYSSXED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(=O)N2CC(=O)NC3=CC=CC=C32)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-(4-methoxy-3-methylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{3-[(6-Fluoroquinolin-4-yl)amino]phenyl}ethanone](/img/structure/B2855620.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2855628.png)

![4-Hydroxy-1-[4-(propan-2-yl)benzenesulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2855630.png)

![4-chloro-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide](/img/structure/B2855633.png)

![4-[6-(Dimethylamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]butanoic acid](/img/structure/B2855637.png)

![3,6-dichloro-N-[1-(oxolan-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2855639.png)

![(E)-4-(Dimethylamino)-N-[[4-(1H-1,2,4-triazol-5-yl)phenyl]methyl]but-2-enamide](/img/structure/B2855641.png)